[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone
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Overview
Description
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a furan ring, a pyrrolidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol.
Furan Ring Formation: The intermediate is then reacted with furfural in the presence of an acid catalyst to form the furan ring.
Pyrrolidine Ring Introduction: Finally, the furan intermediate is reacted with pyrrolidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is unique due to the combination of its furan and pyrrolidine rings, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16ClNO3 |
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Molecular Weight |
305.75 g/mol |
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H16ClNO3/c17-13-5-1-2-6-14(13)20-11-12-7-8-15(21-12)16(19)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2 |
InChI Key |
QWHSWXPLRITIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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